6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole
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Overview
Description
6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the dioxolo ring fused to the benzofuran core imparts distinct chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through cyclization reactions. This can be achieved by reacting suitable phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced by reacting the benzofuran intermediate with appropriate diol derivatives. This step often requires the use of strong acids or bases as catalysts to facilitate the ring closure.
Methylation: The final step involves the methylation of the compound to introduce the trimethyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzofuran ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated or nitro-substituted benzofurans.
Scientific Research Applications
6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
- 6,6,7-trimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin
Uniqueness
6,6,7-Trimethyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific structural features, including the trimethyl groups and the dioxolo ring fused to the benzofuran core. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
63282-93-9 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6,6,7-trimethyl-7H-furo[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C12H14O3/c1-7-8-4-10-11(14-6-13-10)5-9(8)15-12(7,2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
PJDPETGDPXJNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC3=C(C=C2OC1(C)C)OCO3 |
Origin of Product |
United States |
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